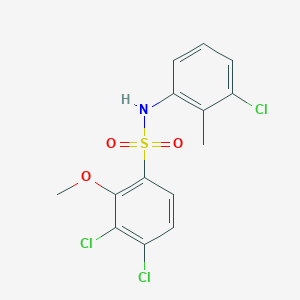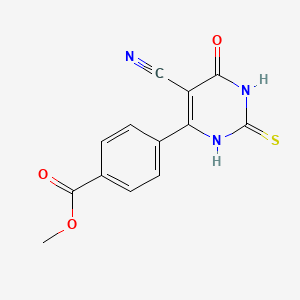
Methyl 4-(5-cyano-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-(5-cyano-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzoate” is a chemical compound with the empirical formula C13H9N3O3S and a molecular weight of 287.29 . Its structure suggests potential biological activity and could potentially be used in pharmaceutical research and drug development due to its diverse functional groups and potential for interaction with biological targets .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C DEPTQ NMR, and 1H-13C HSQC and 1H-13C HMBC .
Scientific Research Applications
Antibacterial Applications
Methyl 4-(5-cyano-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzoate and its analogues have been extensively studied for their antibacterial properties. Sawant and Bhatia (2008) synthesized a series of 3-benzoyl-5-acyl-6-methyl-4-substituted-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines and evaluated their antibacterial activity, particularly against Staphylococcus aureus. A Quantitative Structure-Activity Relationship (QSAR) study revealed that certain physicochemical properties like total positive partial charge and total polar negative Van der Waals surface area significantly influence the antibacterial activity of these compounds. The study concluded that compounds with improved antibacterial potential can be designed using the selected QSAR model (Sawant & Bhatia, 2008).
Antifungal and Antimicrobial Applications
Another significant application is in antifungal and antimicrobial activities. In a comprehensive study, Tiwari et al. (2018) synthesized and evaluated ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives for in vitro antifungal and antibacterial activity. They found that specific compounds showed high potency against bacterial and fungal strains, comparable to standard drugs. Additionally, enzyme assay studies suggested the mode of action of these compounds, and a molecular docking study predicted the binding interactions with receptors. Notably, the most active compounds were found to be non-cytotoxic and non-toxic in nature, indicating good antimicrobial selectivity and safety (Tiwari et al., 2018).
Anticancer Applications
Furthermore, Sharma et al. (2012) synthesized a series of pyrimidine derivatives and evaluated them for their antimicrobial and anticancer potential. One particular compound emerged as a potent antimicrobial agent against Escherichia coli and also showed significant anticancer activity against a colon cancer cell line, HCT-116. QSAR studies highlighted the relevance of topological parameters and lipophilic parameters in describing the antimicrobial activity of these compounds (Sharma et al., 2012).
Future Directions
Given its unique structure and potential biological activity, “Methyl 4-(5-cyano-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzoate” could be a subject of interest for future research in areas such as drug development and medicinal chemistry . Further studies could focus on elucidating its synthesis, reactivity, mechanism of action, and safety profile.
Properties
IUPAC Name |
methyl 4-(5-cyano-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S/c1-19-12(18)8-4-2-7(3-5-8)10-9(6-14)11(17)16-13(20)15-10/h2-5H,1H3,(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZHOTZGQDEXMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
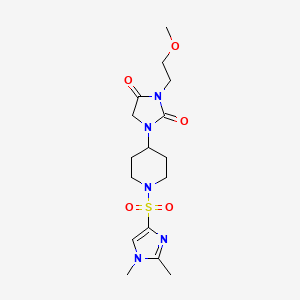
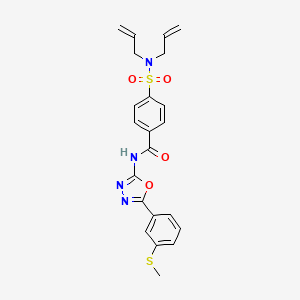


![methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-1,3-thiazole-4-carboxylate](/img/structure/B2626212.png)

![1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2626214.png)
![1-[4-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2626215.png)
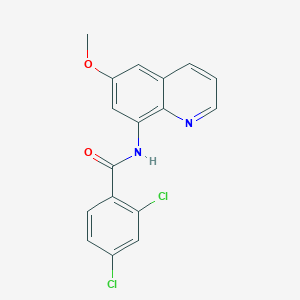
![N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B2626220.png)

![4-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2626223.png)

